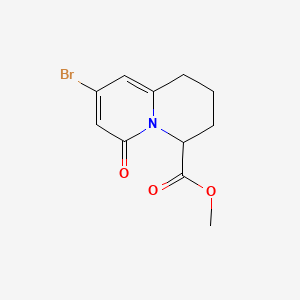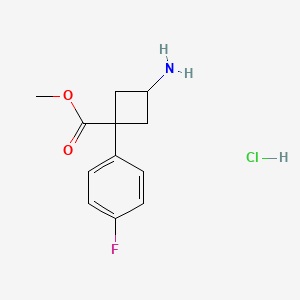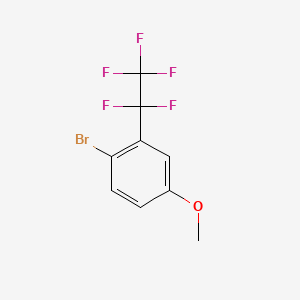
1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound with a complex structure It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a pentafluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar electrophilic aromatic substitution reactions on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)aniline.
Oxidation: Products like 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzoic acid.
Reduction: Products like 4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene.
Applications De Recherche Scientifique
1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and methoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-4-methoxybenzene: Lacks the pentafluoroethyl group, making it less reactive.
4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of both the bromine atom and the pentafluoroethyl group, which significantly influence its chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1-bromo-4-methoxy-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-16-5-2-3-7(10)6(4-5)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVCQYSDRYAMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 1-(aminomethyl)-1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6606332.png)
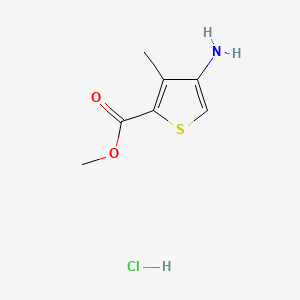
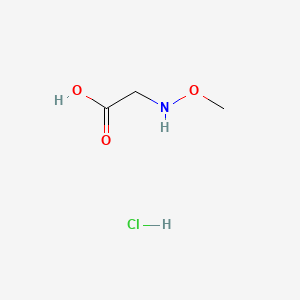
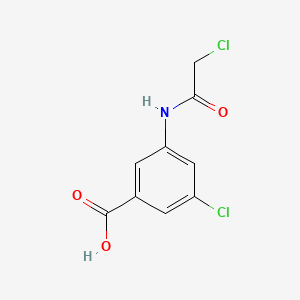
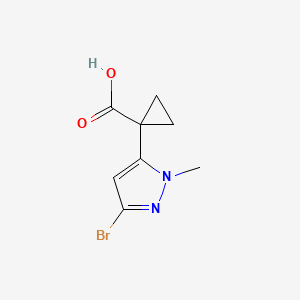
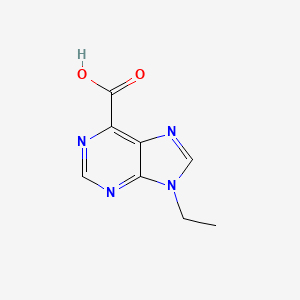
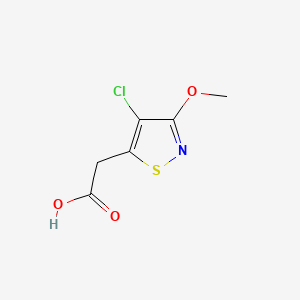
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B6606373.png)
![3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B6606375.png)
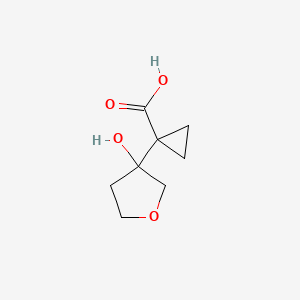
![methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6606392.png)
![2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide hydrochloride](/img/structure/B6606403.png)
